2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and indole-3-carboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where the reaction parameters such as temperature, pressure, and concentration are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, leading to a cascade of biochemical events. These interactions can modulate various physiological processes, such as neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares a similar structure but lacks the indole ring.
Indole-3-ethanamine: Contains the indole ring but lacks the chlorophenyl group.
Uniqueness
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is unique due to the presence of both the indole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)16-14(9-10-18)13-3-1-2-4-15(13)19-16/h1-8,19H,9-10,18H2 |
InChI Key |
QWLLPGLPANUACP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.